Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate
Overview
Description
Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate is an organic compound with the molecular formula C18H17NO3S. It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature . This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The presence of sulfur and nitrogen atoms in the ring enhances its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.
Uniqueness
Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate is unique due to its specific substitution pattern and the presence of both benzyl and benzoate groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-22-18(21)15-9-7-14(8-10-15)17-19(16(20)12-23-17)11-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGQEERJQFLNLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331906 | |
Record name | methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669867 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326879-87-2 | |
Record name | methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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